![molecular formula C15H16N6OS B2776525 N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-2-(甲硫基)烟酰胺 CAS No. 2034324-51-9](/img/structure/B2776525.png)
N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-2-(甲硫基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[1,5-a]pyrimidines are a subtype of bioisosteric purine analogs . They have been reported to possess potential anti-tumor activities, especially those bearing functional groups at the C-5, C-6, or C-7 positions .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be confirmed by IR, 1H-NMR, MS, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined by techniques such as IR, 1H-NMR, MS, and elemental analysis .科学研究应用
新型合成与结构分析
已对新型嘧啶衍生物的合成进行了研究,包括含有三唑并嘧啶环的衍生物,这些衍生物表现出抗菌活性。这些研究涉及通过 X 射线衍射和各种光谱技术的详细结构分析,突出了这些化合物在开发新型抗菌剂方面的潜力 (Lahmidi 等人,2019 年)。
抗菌活性
对三唑并嘧啶衍生物的抗菌潜力产生了浓厚的兴趣。一些化合物已显示出对各种微生物菌株的有希望的活性,这可能导致开发出新的细菌感染治疗方法 (Said 等人,2004 年)。
潜在治疗应用
探索三唑并嘧啶衍生物作为 NNMT 抑制剂以治疗糖尿病和慢性肾病等代谢性疾病一直是一个重点。鉴于 NNMT 活性与代谢综合征之间的联系,这些抑制剂可以提供新的治疗途径 (Sabnis,2021 年)。
心血管和抗高血压药物
已研究具有三唑并嘧啶结构的化合物作为心血管药物的潜力,结果表明在不显着增加心率的情况下增强心输出量和每搏输出量,这表明它们在临床环境中用于管理心脏病的效用 (Novinson 等人,1982 年)。
抗癌活性
合成新的噻吩并嘧啶衍生物作为潜在的抗肿瘤剂代表了另一个感兴趣的领域。虽然其中一些化合物没有显示出显着的抗肿瘤活性,但它们的抗菌作用被注意到,这有助于三唑并嘧啶衍生物的多样化潜在应用 (Said 等人,2004 年)。
未来方向
The future directions for research on [1,2,4]triazolo[1,5-a]pyrimidines could involve further exploration of their anti-tumor activities, particularly those bearing functional groups at the C-5, C-6, or C-7 positions . Additionally, more research is needed to understand their mechanism of action and to develop safer and more effective therapeutic agents .
属性
IUPAC Name |
2-methylsulfanyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-23-14-12(5-3-7-17-14)13(22)16-6-2-4-11-8-18-15-19-10-20-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLSWXAORZDBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。